2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline
CAS No.: 2006277-40-1
Cat. No.: VC11681277
Molecular Formula: C16H17ClFN3
Molecular Weight: 305.78 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline - 2006277-40-1](/images/structure/VC11681277.png)
Specification
CAS No. | 2006277-40-1 |
---|---|
Molecular Formula | C16H17ClFN3 |
Molecular Weight | 305.78 g/mol |
IUPAC Name | 2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]aniline |
Standard InChI | InChI=1S/C16H17ClFN3/c17-12-5-6-15(13(18)11-12)20-7-9-21(10-8-20)16-4-2-1-3-14(16)19/h1-6,11H,7-10,19H2 |
Standard InChI Key | BRSJONNPBUTWJQ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3N |
Canonical SMILES | C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3N |
Introduction
Chemical Structure and Physicochemical Properties
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline (IUPAC name: 2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]aniline) is a heterocyclic compound featuring a piperazine core linked to a 4-chloro-2-fluorophenyl group and an aniline moiety. Its molecular formula is , with a molecular weight of 305.78 g/mol. The compound’s topological polar surface area (325 Ų) and moderate lipophilicity (: ~2.8) suggest balanced solubility and membrane permeability, critical for drug-like properties .
The presence of electron-withdrawing substituents (chloro and fluoro groups) enhances its stability and potential for non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking . These features are common in pharmacologically active piperazine derivatives, which often exhibit multitarget engagement.
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline typically involves nucleophilic aromatic substitution between 4-chloro-2-fluoroaniline and a piperazine derivative. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often employed to facilitate the reaction under mild conditions (80–100°C, 6–8 hours) . Post-synthesis purification via recrystallization or column chromatography yields products with >95% purity .
Key Reaction Steps:
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Coupling Reaction:
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Hydrogenation: Reduction of nitro intermediates using Raney nickel under pressure (3–4 kg) ensures high yields of the final aniline derivative .
Industrial Scalability
Industrial production employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. Process parameters, such as temperature gradients (120–140°C) and solvent systems (e.g., ethanol/water mixtures), are critical for maintaining cost efficiency and reproducibility .
Comparative Analysis with Analogous Compounds
This table underscores the compound’s intermediate solubility and positional versatility for functional group modifications.
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